(S)-3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (S)-3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465490
InChI: InChI=1S/C15H21N3O3/c1-17(14(19)9-16)13-7-8-18(10-13)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11,16H2,1H3/t13-/m0/s1
SMILES: CN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN
Molecular Formula: C15H21N3O3
Molecular Weight: 291.35 g/mol

(S)-3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13465490

Molecular Formula: C15H21N3O3

Molecular Weight: 291.35 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C15H21N3O3
Molecular Weight 291.35 g/mol
IUPAC Name benzyl (3S)-3-[(2-aminoacetyl)-methylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H21N3O3/c1-17(14(19)9-16)13-7-8-18(10-13)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11,16H2,1H3/t13-/m0/s1
Standard InChI Key XUKUCSAVUKJQCJ-ZDUSSCGKSA-N
Isomeric SMILES CN([C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN
SMILES CN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN
Canonical SMILES CN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN

Introduction

Chemical Identity and Structural Features

(S)-3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative with a molecular formula of C₁₅H₂₁N₃O₃ and a molar mass of 291.34 g/mol . Its IUPAC name reflects the stereochemistry at the pyrrolidine ring’s third carbon (S-configuration), a methylamino group, a 2-aminoacetyl substituent, and a benzyl ester moiety. The structural formula (Figure 1) highlights the five-membered pyrrolidine ring, which is central to its conformational rigidity and biological relevance.

Key Structural Attributes:

  • Pyrrolidine core: Provides a constrained bicyclic framework.

  • Benzyl ester: Enhances lipophilicity and serves as a protecting group for carboxylic acids.

  • Methylamino and 2-aminoacetyl groups: Introduce hydrogen-bonding potential and structural diversity.

Synthesis and Manufacturing

The synthesis of this compound typically involves multi-step organic reactions. A plausible route, inferred from analogous compounds , includes:

  • Pyrrolidine ring formation: Cyclization of γ-amino acids or reductive amination of ketoesters.

  • Functionalization:

    • Methylamino introduction: Alkylation of a secondary amine intermediate.

    • 2-Aminoacetyl addition: Acylation using glycine derivatives.

  • Benzyl ester protection: Coupling with benzyl chloroformate under basic conditions.

A patented enantioselective hydrogenation method using Ru catalysts (e.g., [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)]) could be adapted for stereocontrol. This approach ensures high enantiomeric excess (>99.9% ee) and yield (>95%) under moderate conditions (30–40 bar H₂, 20–40°C) .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular weight291.34 g/mol
SolubilityLikely soluble in polar aprotic solvents (DMF, DMSO)
Melting pointNot reported; analogs range 120–150°C
IR spectral dataC=O (ester): ~1700 cm⁻¹; C-O: ~1200, ~1100 cm⁻¹
NMR (¹H/¹³C)δ 7.3–7.5 (benzyl aromatic H); δ 4.5–5.2 (ester CH₂)

Analytical Characterization

Spectroscopic Data:

  • IR: Strong absorption at 1700 cm⁻¹ (ester C=O), 1200 cm⁻¹ (C-O asymmetric stretch), and 1100 cm⁻¹ (C-O symmetric stretch) .

  • NMR:

    • ¹H: Benzyl protons (δ 7.3–7.5), methylamino (δ 2.8–3.1), and pyrrolidine ring protons (δ 3.5–4.2) .

    • ¹³C: Carbonyl carbons (δ 170–175), aromatic carbons (δ 125–135) .

Chiral Analysis:

  • Enantiopurity verified via chiral HPLC or optical rotation comparisons .

Comparative Analysis with Structural Analogs

CompoundSubstituentsBiological ActivityKey Difference
(R)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylate Piperidine coreEnzyme inhibitionSix-membered ring
(S)-3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylate Isopropyl groupEnhanced lipophilicityBulkier N-substituent
3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylateChloroacetyl groupAntibacterial potentialElectrophilic chlorine

Recent Research and Developments

  • Catalytic asymmetric synthesis: Ru-catalyzed hydrogenation methods optimize stereocontrol and scalability .

  • Peptide backbone modification: Incorporation into tetrapeptides improves metabolic stability and target affinity .

  • Derivatization studies: Structural tweaks (e.g., tert-butyl ester variants) explore SAR for CNS drug candidates .

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